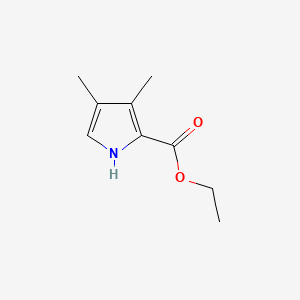

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8-7(3)6(2)5-10-8/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIPYRXOVPTMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404917 | |

| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-75-0 | |

| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: A Technical Guide

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif of immense importance in the fields of medicinal chemistry, materials science, and natural product synthesis.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, featuring in a wide array of therapeutic agents with activities spanning anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][2] Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, in particular, serves as a crucial building block for more complex molecules, including porphyrins and other macrocycles.[3] This guide provides an in-depth technical overview of the primary synthetic pathways to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development and organic synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a target molecule is paramount for its synthesis, purification, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.21 g/mol | [3] |

| CAS Number | 938-75-0 | [3] |

| Appearance | Solid | [4] |

| Storage | Store at room temperature, protect from light | [3] |

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester protons (a quartet and a triplet), two distinct methyl singlets, a proton on the pyrrole nitrogen (which may be broad), and a proton on the pyrrole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the two methyl carbons, and the four carbons of the pyrrole ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretch (typically broad, around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), and a strong C=O stretch from the ester (around 1670-1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Primary Synthetic Pathways: A Comparative Analysis

The construction of the pyrrole ring can be achieved through several named reactions, with the Knorr and Hantzsch syntheses being the most prominent and versatile.

The Knorr Pyrrole Synthesis: A Classic Approach

The Knorr pyrrole synthesis is a widely utilized method that involves the condensation of an α-amino-ketone with a β-ketoester.[5] A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which tend to self-condense.[5] Consequently, they are typically generated in situ from a more stable precursor, such as an α-oximino-ketone, through reduction with zinc in acetic acid.[5]

A specific and effective protocol for the synthesis of this compound employs a variation of the Knorr synthesis.[4] This procedure involves the reaction of diethyl 2-(hydroxyimino)malonate with sodium 2-methyl-3-oxo-1-butene-1-oxide in the presence of zinc dust and acetic acid.[4]

Reaction Mechanism: Knorr-type Synthesis of this compound

Caption: Knorr-type synthesis pathway for this compound.

Causality Behind Experimental Choices:

-

In situ generation of the α-amino ketone: The use of diethyl 2-(hydroxyimino)malonate and zinc in acetic acid is a classic strategy to generate the reactive α-amino-β-ketoester intermediate in the reaction mixture, preventing its isolation and subsequent self-condensation.[5]

-

Choice of β-dicarbonyl component: Sodium 2-methyl-3-oxo-1-butene-1-oxide provides the necessary carbon framework that will ultimately form the 3- and 4-positions of the pyrrole ring with the desired methyl substituents.

-

Acidic Conditions: Acetic acid serves as both a solvent and a catalyst, protonating carbonyl groups to facilitate nucleophilic attack and promoting the final dehydration step to form the aromatic pyrrole ring.

Detailed Experimental Protocol (Adapted from Helms et al., 1992): [4]

-

Initial Setup: In a 1-liter round-bottom flask, heat 114 ml of acetic acid to 85°C.

-

Addition of Reagents: Sequentially add 31.09 g of sodium acetate, 27.54 g of sodium 2-methyl-3-oxo-1-butene-1-oxide, and 37.20 g of diethyl 2-(hydroxyimino)malonate. Follow with the addition of a solution of 47 ml of acetic acid in 19.6 ml of H₂O.

-

Reduction and Cyclization: Increase the reaction temperature to 95°C. Over a period of 45 minutes, gradually add 43.26 g of zinc dust while maintaining the internal temperature between 95 and 110°C.

-

Reaction Completion and Workup: After the zinc addition is complete, continue stirring the mixture at 110°C for an additional 45 minutes. Pour the hot reaction mixture into 500 ml of ice water.

-

Isolation and Purification: Collect the resulting solid by filtration and wash it with water. Dissolve the solid in dichloromethane and wash the organic solution with saturated sodium bicarbonate. Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to yield the final product.

The Hantzsch Pyrrole Synthesis: A Versatile Alternative

The Hantzsch pyrrole synthesis offers another robust route to substituted pyrroles. This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[6]

Proposed Hantzsch Synthesis of this compound

To synthesize the target molecule via the Hantzsch pathway, the following starting materials would be required:

-

β-Ketoester: Ethyl 3-methyl-2-oxobutanoate

-

α-Haloketone: 1-Chloroacetone

-

Amine Source: Ammonia

Reaction Mechanism: Hantzsch Synthesis

Caption: Proposed Hantzsch synthesis pathway for the target molecule.

Expertise & Experience Insights:

The Hantzsch synthesis provides good control over the substitution pattern of the resulting pyrrole.[6] The choice of the β-ketoester and α-haloketone directly dictates the substituents at each position of the pyrrole ring. A key step in the mechanism is the initial formation of an enamine from the β-ketoester and ammonia, which then acts as the nucleophile, attacking the α-haloketone.[6] Subsequent intramolecular condensation and dehydration lead to the aromatic pyrrole.

Alternative Synthetic Strategies

While the Knorr and Hantzsch syntheses are workhorse methods, other strategies for pyrrole synthesis exist, including:

-

Paal-Knorr Synthesis: This is one of the most straightforward methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7][8] While conceptually simple, the synthesis of the required unsymmetrical 1,4-dicarbonyl precursor can be a limitation.[9]

-

Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an α,β-unsaturated ketone or aldehyde to form the pyrrole ring.

-

Barton-Zard Synthesis: This reaction involves the condensation of an isocyanoacetate with a nitroalkene, providing a flexible route to various substituted pyrroles.

The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

Applications in Drug Discovery and Development

The pyrrole nucleus is a common feature in a multitude of biologically active compounds.[10] The specific substitution pattern of this compound makes it an important intermediate in the synthesis of more complex molecules, including kinase inhibitors for cancer therapy.[2][10] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modification and the introduction of diverse functional groups to modulate the pharmacological properties of the final compound.

Conclusion

The synthesis of this compound is well-established, with the Knorr and Hantzsch syntheses offering reliable and versatile routes. The choice between these methods will be guided by the specific requirements of the research program, including starting material availability and desired control over the substitution pattern. A thorough understanding of the reaction mechanisms and experimental parameters is crucial for the successful synthesis and purification of this important chemical building block. The continued exploration of pyrrole chemistry will undoubtedly lead to the discovery of novel therapeutic agents and advanced materials.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. As a key building block, its physicochemical properties are critical for its application in the synthesis of more complex molecules, including porphyrins and various pharmacologically active compounds.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both established data and predictive insights. It is designed to serve as a practical resource for researchers, enabling a deeper understanding of its behavior in various experimental settings.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its interactions and reactivity. Herein, we detail the fundamental molecular and structural properties of this compound.

Chemical Structure and Molecular Formula

The structure of this compound, with the molecular formula C₉H₁₃NO₂, features a central pyrrole ring substituted with two methyl groups at the 3 and 4 positions, and an ethyl carboxylate group at the 2 position.[2][3]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | [2][3] |

| Molecular Weight | 167.21 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 105-108 °C | [4] |

| Boiling Point | 340 °C at 10 Torr (Predicted) | [4] |

| Density | 1.080 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 119.7 ± 25.9 °C (Predicted) | [4] |

| CAS Number | 938-75-0 | [2] |

Crystal Structure and Molecular Geometry

X-ray crystallography has revealed that the non-hydrogen atoms of this compound are nearly coplanar.[5] In the solid state, molecules are linked by weak intermolecular N—H···O hydrogen bonds, forming zigzag chains. These chains are further organized into a three-dimensional network through C—H···O hydrogen bonds and C—H···π interactions.[5]

Crystal System: Monoclinic[5] Space Group: P2₁/c[5]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton, the pyrrole ring proton, the ethyl group protons (a quartet and a triplet), and the two methyl group protons (singlets). The chemical shift of the N-H proton can be broad and its position variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group will appear at the lowest field (highest ppm value).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

-

C-H stretch: Peaks just below 3000 cm⁻¹ for the sp³ hybridized carbons of the methyl and ethyl groups.

-

C=O stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ characteristic of an α,β-unsaturated ester.

-

C=C and C-N stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyrrole ring vibrations.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (167.21). Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ester group.[6]

Experimental Protocols for Physicochemical Property Determination

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and provide a basis for obtaining reliable data.

Melting Point Determination

Principle: The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid.

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

Protocol:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form.

Apparatus: Test tubes, vortex mixer, graduated cylinders.

Protocol:

-

Add approximately 10 mg of the solid sample to a test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, chloroform, hexane) to the test tube.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is classified as "soluble."

-

If some solid remains, the compound is "partially soluble."

-

If the solid appears unchanged, it is "insoluble."

-

Repeat for each solvent.

Based on the structure, this compound is expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and chloroform.[7]

Spectroscopic Analysis Protocols

Caption: Workflow for NMR Sample Preparation and Analysis.

Caption: Workflow for FT-IR Sample Preparation and Analysis (KBr Pellet Method).

Relevance in Drug Discovery and Development

Substituted pyrroles are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The physicochemical properties of this compound are directly relevant to its potential use in drug discovery.

-

Solubility: Influences formulation, bioavailability, and the choice of solvents for synthesis and purification.

-

Melting Point: Affects handling, storage, and purification methods such as recrystallization.

-

pKa: The acidity of the N-H proton and the basicity of the pyrrole ring and ester group will determine the ionization state of the molecule at physiological pH, which is crucial for drug-receptor interactions and membrane permeability.

-

Spectroscopic Profile: Essential for quality control, reaction monitoring, and structural confirmation of derivatives.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. By understanding these fundamental characteristics and the experimental methods for their determination, researchers can more effectively utilize this versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

- 1. Mthis compound | C8H11NO2 | CID 592724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. solubilityofthings.com [solubilityofthings.com]

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing chemical and pharmaceutical research. This compound is a key substituted pyrrole, serving as a vital building block in the synthesis of porphyrins and other complex macrocycles with significant therapeutic potential[1][2]. Its role in the development of novel drugs underscores the importance of its unambiguous characterization[3].

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. As a senior application scientist, the following sections synthesize theoretical principles with practical, field-proven insights to ensure a self-validating approach to structural confirmation.

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound is a disubstituted pyrrole with an ethyl ester group at the C2 position and two methyl groups at the C3 and C4 positions. The pyrrole core is a five-membered aromatic heterocycle that is a common motif in a wide range of bioactive molecules[4][5]. The planarity of the molecule has been confirmed by X-ray crystallography, which provides a solid structural foundation for interpreting spectroscopic data[6].

Key Molecular Information:

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol [1][7] |

| CAS Number | 938-75-0[1][7] |

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

Crystal structure of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

An In-Depth Technical Guide to the Crystal Structure of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[2] Pyrrole derivatives exhibit a vast spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Prominent drugs such as Atorvastatin (a leading cholesterol-lowering medication) and Sunitinib (a kinase inhibitor for cancer therapy) feature the pyrrole core, underscoring its therapeutic importance.[1][3]

This compound is a key building block in the synthesis of more complex molecules, particularly porphyrins and related macrocycles.[5] A precise understanding of its three-dimensional structure is paramount for rational drug design, enabling researchers to predict its interactions with biological targets and to design novel derivatives with enhanced potency and selectivity. This guide provides a comprehensive analysis of its synthesis, single-crystal X-ray diffraction analysis, and the detailed features of its crystal structure.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

The successful determination of a crystal structure begins with the synthesis of the pure compound followed by the growth of a high-quality single crystal. This section details the established protocols for both processes.

Protocol 1: Synthesis of this compound

The synthesis of the title compound is reliably achieved through a well-documented reductive cyclization reaction. The following protocol is adapted from the procedure reported by Helms et al. (1992).[6]

Experimental Protocol:

-

Initial Setup: Place 114 ml of acetic acid in a 1-liter round-bottom flask and heat the solution to 85 °C.

-

Sequential Addition of Reagents: Add the following reagents in order:

-

31.09 g of sodium acetate.

-

27.54 g of sodium 2-methyl-3-oxo-1-butene-1-oxide.

-

37.20 g of diethyl 2-(hydroxyimino)malonate.

-

A solution of 47 ml of acetic acid in 19.6 ml of H₂O.

-

-

Reductive Cyclization: Increase the reaction temperature to 95 °C. Over a period of 45 minutes, carefully add 43.26 g of zinc dust in portions, ensuring the temperature is maintained between 95 and 110 °C.

-

Workup and Purification: Upon completion of the reaction, the crude product is isolated and purified using standard techniques such as recrystallization or column chromatography to yield the title compound.

Causality: The use of zinc dust in acetic acid provides the necessary reducing environment to facilitate the Knorr-type pyrrole synthesis, where the α-amino ketone (formed in situ) condenses with the β-ketoester to form the pyrrole ring.

Protocol 2: Single Crystal Growth via Slow Evaporation

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[7] The slow evaporation method is a robust technique for growing high-quality crystals of small organic molecules.[8][9]

Experimental Protocol:

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble will yield small crystals, while one in which it is poorly soluble will result in precipitation rather than crystal growth.[9] A mixture of solvents, such as dichloromethane/hexane or ethyl acetate/hexane, is often effective.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.[9]

-

Slow Evaporation: Cover the vial with a cap that is not airtight, or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days.

-

Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed. Mechanical disturbances can disrupt crystal growth.[9]

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for analysis.[7]

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. How To [chem.rochester.edu]

The Architectural Versatility of Pyrrole-2-Carboxylates: A Technical Guide to Their Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound physiological effects.[1][2] Among its varied derivatives, substituted pyrrole-2-carboxylates have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds, offering field-proven insights for researchers engaged in drug discovery and development.

The Synthetic Landscape: Crafting the Pyrrole-2-Carboxylate Core

The biological potential of any scaffold is intrinsically linked to the accessibility of its derivatives. The synthesis of substituted pyrrole-2-carboxylates can be achieved through several established methods, with the Paal-Knorr synthesis being one of the most prominent.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] Modified Paal-Knorr reactions, utilizing catalysts such as iodine or montmorillonite KSF clay, have been developed to improve yields and expand the substrate scope.[3]

Another key synthetic route involves the reaction of ethyl N,N-dibenzylglycinate with β-ketoacetals.[4] Furthermore, multicomponent reactions offer an efficient approach to constructing polysubstituted pyrrole-2-carboxylates in a single step.[5] The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrrole ring, which in turn critically influences the compound's biological activity.

Representative Synthetic Protocol: Modified Paal-Knorr Synthesis[3]

This protocol outlines a general procedure for the iodine-catalyzed synthesis of a substituted pyrrole.

Materials:

-

1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

-

Primary amine (e.g., aniline)

-

Iodine (catalyst)

-

Solvent (if necessary, though some reactions proceed neatly)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution or suspension of the 1,4-dicarbonyl compound (1.2 mmol) and the primary amine (1 mmol) in a suitable solvent (or neat if one of the reactants is a liquid), add a catalytic amount of iodine (0.1 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure substituted pyrrole.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted pyrrole-2-carboxylates have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria.[6][7][8] The incorporation of various substituents on the pyrrole ring allows for the fine-tuning of their antimicrobial spectrum and potency.

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial efficacy of these compounds often stems from their ability to inhibit crucial bacterial enzymes. A notable target is the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[6] Pyrrolyl benzamide derivatives have been shown to act as InhA inhibitors, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against M. tuberculosis H37Rv.[6]

Another mechanism involves the inhibition of mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall.[9] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrrole ring and the carboxamide moiety are crucial for potent anti-TB activity.[9]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of representative substituted pyrrole-2-carboxylate derivatives against various microbial strains.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [6] |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 | [6] |

| Carboxamide 4i | Klebsiella pneumoniae | 1.02 | [8] |

| Carboxamide 4i | Escherichia coli | 1.56 | [8] |

| Carboxamide 4i | Pseudomonas aeruginosa | 3.56 | [8] |

Anticancer Activity: Targeting Key Signaling Pathways

The pyrrole scaffold is a prominent feature in a number of compounds with potent anticancer properties.[10][11][12] Substituted pyrrole-2-carboxylates exert their cytotoxic effects through diverse mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[10][13]

Mechanism of Action: Kinase Inhibition and Microtubule Disruption

A primary mechanism of anticancer activity for many pyrrole derivatives is the inhibition of protein kinases, which are pivotal for cell signaling, proliferation, and survival.[10] Notably, these compounds have been developed as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key players in tumor growth and angiogenesis.[10][14] By binding to the ATP-binding site of these kinases, pyrrole derivatives block downstream signaling cascades, leading to reduced cell proliferation and the induction of apoptosis.[10]

Caption: Inhibition of EGFR/VEGFR signaling by pyrrole-2-carboxylates.

Furthermore, certain ethyl-2-amino-pyrrole-3-carboxylates have been identified as novel anticancer agents that inhibit tubulin polymerization.[13] This disruption of microtubule dynamics leads to a robust G2/M cell-cycle arrest and ultimately induces apoptotic cell death.[13]

In Vitro Cytotoxicity Data

The following table presents the in vitro cytotoxic activity of selected pyrrole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Fused Pyrrole Compound Ia | HepG-2 | Liver | 7.8 | [1] |

| Fused Pyrrole Compound Ie | MCF-7 | Breast | 9.3 | [1] |

| Pyrrolo[2,3- d]pyrimidine Derivative 4d | LoVo | Colon | Not Specified | [1] |

| EAPC-20 | SK-LMS-1 | Leiomyosarcoma | Not Specified | [13] |

| EAPC-24 | RD | Rhabdomyosarcoma | Not Specified | [13] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrrole derivatives have also been investigated for their anti-inflammatory properties, often by targeting cyclooxygenase (COX) enzymes.[15][16] The structural features of these compounds can be modified to achieve selective inhibition of COX-1 or COX-2, which is crucial for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs).[15]

Mechanism of Action: COX Inhibition and Membrane Stabilization

The anti-inflammatory effects of pyrrole-2-carboxylic acids are linked to their ability to inhibit the activity of trypsin, a proteolytic enzyme involved in the inflammatory response.[17] Additionally, these compounds exhibit membrane-stabilizing properties by protecting against heat-induced hemolysis of erythrocytes.[17] This stabilization of cellular membranes can prevent the release of pro-inflammatory substances at sites of tissue injury.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay[1]

This in vivo assay is a standard method to evaluate the anti-inflammatory potential of new chemical entities.

Animals:

-

Wistar rats

Procedure:

-

Acclimatize the rats to laboratory conditions before the experiment.

-

Administer the test compound or vehicle to the animals.

-

After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Antiviral Activity: A Promising Frontier

The pyrrole scaffold has also been explored for the development of antiviral agents, with activity reported against various DNA and RNA viruses, including the human immunodeficiency virus (HIV).[18][19]

Mechanism of Action in HIV Inhibition

Pyrrole-based compounds can target different stages of the HIV-1 replication cycle.[18] Some derivatives act as entry inhibitors by targeting the viral envelope glycoproteins, while others function as dual inhibitors of HIV-1 reverse transcriptase (RT) and integrase (IN).[18] The versatility of the pyrrole scaffold allows for the design of molecules that can interact with multiple viral targets, offering a potential strategy to combat drug resistance.[18]

Caption: Multi-target inhibition of HIV replication by pyrrole-2-carboxylates.

Conclusion

Substituted pyrrole-2-carboxylates represent a highly promising and versatile class of heterocyclic compounds with a wide array of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies. The demonstrated efficacy of these compounds as antimicrobial, anticancer, anti-inflammatory, and antiviral agents underscores their significant potential in the development of novel therapeutics. Further research into the optimization of their pharmacological profiles and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the clinical translation of these remarkable molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. ijrpr.com [ijrpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. karger.com [karger.com]

- 18. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in Organic Solvents

Introduction: The Critical Role of Solubility in Pyrrole-Based Drug Development

Pyrrole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatile scaffold is found in a wide array of drugs, from anti-inflammatory agents to anticancer therapies.[2][3] Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a key building block in the synthesis of porphyrins and other complex heterocyclic systems, is of significant interest to researchers in drug discovery and development.[4] The successful progression of any new chemical entity from laboratory synthesis to a viable pharmaceutical product is fundamentally dependent on its physicochemical properties, with solubility being paramount.

Understanding the solubility of this compound in various organic solvents is not merely an academic exercise. It is a critical factor that dictates the feasibility of its synthesis, the efficiency of its purification, and the viability of its formulation into a drug delivery system. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in its molecular structure and the principles of solvent-solute interactions. Furthermore, we present a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate the robust data needed for their development pipelines.

Physicochemical Properties and Their Influence on Solubility

To predict the solubility of this compound, we must first dissect its molecular structure and inherent physicochemical characteristics.

Molecular Structure:

-

Molecular Weight: 167.21 g/mol [4]

The molecule possesses several key features that govern its interaction with solvents:

-

Aromatic Pyrrole Ring: The heterocyclic pyrrole core is relatively non-polar.

-

Ester Functional Group (-COOEt): The ethyl ester group introduces polarity and the capacity for hydrogen bond acceptance at its two oxygen atoms.

-

N-H Group: The secondary amine within the pyrrole ring acts as a hydrogen bond donor.[4][7]

-

Methyl Groups (-CH₃): The two methyl groups are non-polar and contribute to the overall lipophilicity of the molecule.

The interplay of these features results in a molecule of intermediate polarity. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites suggests the potential for favorable interactions with polar, protic solvents.[4][7] Conversely, the non-polar hydrocarbon portions (ethyl and methyl groups, and the pyrrole ring itself) will favor interactions with non-polar solvents.

Predicted Solubility Profile

The following table provides a predicted qualitative and semi-quantitative solubility profile across a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Class | Relative Polarity | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar, Aprotic | 0.009 | Sparingly Soluble | The non-polar nature of hexane will have some affinity for the alkyl groups and the pyrrole ring, but the polar ester and N-H groups will limit solubility. |

| Toluene | Non-polar, Aprotic | 0.099 | Soluble | The aromatic nature of toluene will interact favorably with the pyrrole ring, and its slight polarity can accommodate the ester group better than hexane. |

| Dichloromethane (DCM) | Polar, Aprotic | 0.309 | Very Soluble | DCM's polarity is well-suited to interact with the polar ester group, while also being an effective solvent for the non-polar portions of the molecule. Evidence from synthesis literature shows its use as a solvent for this compound.[11] |

| Chloroform | Polar, Aprotic | 0.259 | Very Soluble | Similar to DCM, chloroform is a good solvent for moderately polar compounds. Some related pyrrole derivatives show slight solubility. |

| Ethyl Acetate | Polar, Aprotic | 0.228 | Very Soluble | As an ester itself, ethyl acetate has similar polarity and can engage in dipole-dipole interactions. It is also used as an eluent in the purification of this compound, indicating good solubility.[11] |

| Acetone | Polar, Aprotic | 0.355 | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a likely good solvent. |

| Tetrahydrofuran (THF) | Polar, Aprotic | 0.207 | Soluble | THF is a versatile solvent for a wide range of organic compounds and should effectively dissolve this molecule. |

| Acetonitrile | Polar, Aprotic | 0.460 | Moderately Soluble | The high polarity of acetonitrile might be less favorable for the non-polar parts of the molecule compared to moderately polar solvents. |

| Isopropanol | Polar, Protic | 0.546 | Moderately Soluble | As a protic solvent, isopropanol can hydrogen bond with the N-H and ester groups. However, its polarity might be slightly too high for optimal dissolution of the entire molecule. |

| Ethanol | Polar, Protic | 0.654 | Moderately Soluble | Similar to isopropanol, ethanol can form hydrogen bonds. Pyrrole itself is quite soluble in ethanol.[12] |

| Methanol | Polar, Protic | 0.762 | Sparingly Soluble | The high polarity of methanol may not be ideal for the non-polar regions of the molecule. Some related pyrrole derivatives show slight solubility. |

| Water | Polar, Protic | 1.000 | Insoluble | The significant non-polar character from the pyrrole ring and alkyl substituents will make it immiscible with water. Small esters have some water solubility, but this decreases with increasing carbon chain length.[9][10] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | 0.444 | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. Related pyrrole esters are known to be soluble in DMSO. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Protocol: Isothermal Equilibrium Solubility Determination

This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solid.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Analyze the chromatograms to determine the peak area corresponding to this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualizing the Solubility Prediction and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the logical framework for solubility prediction and the practical steps of the experimental protocol.

Caption: Logic for predicting solubility based on molecular features.

Caption: Workflow for experimental solubility determination.

Conclusion

While a definitive, published dataset on the solubility of this compound in a wide range of organic solvents is currently elusive, a strong predictive understanding can be established based on its molecular structure and the fundamental principles of chemical interactions. This guide has provided a scientifically reasoned prediction of its solubility profile, highlighting its likely high solubility in moderately polar aprotic solvents such as dichloromethane, chloroform, and ethyl acetate, and lower solubility in highly polar or non-polar extremes.

For researchers and drug development professionals, the provided experimental protocol offers a robust and reliable pathway to generating the precise, quantitative data essential for informed decision-making in synthesis, purification, and formulation. By combining theoretical prediction with rigorous experimental validation, the challenges associated with the solubility of this important pyrrole derivative can be effectively navigated, accelerating its potential journey from a promising molecule to a therapeutic reality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. ycdehongchem.com [ycdehongchem.com]

- 7. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. organometallics.it [organometallics.it]

- 12. biosynce.com [biosynce.com]

A Technical Guide to Quantum Chemical Calculations for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: A Drug Development Perspective

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry.[1] Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, offering a self-validating protocol grounded in established theory. We will explore the application of Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and intermolecular interaction potential of this molecule, thereby providing critical insights for rational drug design.

Introduction: The Significance of Pyrrole Scaffolds and Computational Scrutiny

This compound (C₉H₁₃NO₂) is a substituted pyrrole that serves as a fundamental precursor in the synthesis of more complex macrocycles, such as porphyrins and their analogues, which are pivotal in various biological processes and therapeutic applications.[1] Understanding the intrinsic electronic and structural properties of this foundational unit is paramount for predicting the behavior of the larger, more complex molecules derived from it.

Quantum chemical calculations provide a powerful, non-experimental lens to probe the molecular world.[2] For a molecule like this compound, these in-silico methods allow us to:

-

Determine its most stable three-dimensional conformation.

-

Map its electron density to identify reactive sites.

-

Quantify its electronic properties, such as its ability to donate or accept electrons.

-

Predict its spectral characteristics.

These insights are invaluable in drug development, enabling the rational design of derivatives with tailored affinities for biological targets and optimized pharmacokinetic profiles.

Theoretical Framework: Selecting the Right Tools for the Task

The accuracy of any quantum chemical study hinges on the appropriate selection of theoretical methods and basis sets. For a medium-sized organic molecule, a balance between computational cost and accuracy is essential.[3]

Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for systems of this scale.[2][4] Unlike more computationally demanding wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[2][3] This approach provides a robust compromise, delivering high accuracy for molecular geometries, energies, and electronic properties.

A popular and well-validated functional for organic molecules is B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often yields results that are in excellent agreement with experimental data.

The Hartree-Fock (HF) Method

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[5][6][7] It treats electron-electron repulsion in an average way, neglecting electron correlation.[7][8] While less accurate than DFT for many properties, HF calculations are computationally faster and serve as an essential starting point for more advanced, correlation-corrected methods.[6][8]

Basis Sets: The Language of Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. A commonly used and efficient basis set for organic molecules is the Pople-style 6-31G(d) .

-

6-31G : Describes the core electrons with a single function and the valence electrons with two functions (a split-valence basis set), allowing for more flexibility in describing bonding.

-

(d) : Adds polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the anisotropic nature of chemical bonds.

Simulating Reality: The Role of Solvent Models

Biological and chemical processes rarely occur in a vacuum. Solvent effects can significantly influence molecular conformation and reactivity.[9][10] Explicitly modeling individual solvent molecules is computationally prohibitive for routine calculations.[11][12] An effective alternative is the use of an implicit solvent model , such as the Polarizable Continuum Model (PCM) .[9][11] PCM treats the solvent as a continuous medium with a defined dielectric constant, creating a reaction field that interacts with the solute's electron density.[9] This approach captures the bulk electrostatic effects of the solvent efficiently.

Experimental Protocol: A Validated Computational Workflow

This section provides a step-by-step methodology for performing a comprehensive quantum chemical analysis of this compound using the Gaussian software package, a widely recognized standard in the field.[13][14][15]

Step 1: Molecule Construction and Pre-optimization

-

Obtain Initial Structure : Draw the 2D structure of this compound in a molecule editor like Avogadro or ChemDraw.

-

Generate 3D Coordinates : Convert the 2D drawing to a 3D structure.

-

Initial Cleanup : Perform a preliminary geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) within the editor. This provides a reasonable starting geometry for the more demanding quantum chemical calculations.

-

Save Coordinates : Save the structure as a .xyz or .mol file.

Step 2: Gaussian Input File Preparation

Create a text file (e.g., pyrrole_opt.com) containing the following instructions. This input file requests a geometry optimization followed by a frequency calculation at the B3LYP/6-31G(d) level of theory, incorporating the PCM solvent model for water.

(Note: The provided coordinates are illustrative and will be optimized by the calculation.)

Step 3: Execution and Verification

-

Run the Calculation : Submit the input file to Gaussian.

-

Check for Convergence : Upon completion, open the output log file (e.g., pyrrole_opt.log) and search for "Normal termination". This indicates the calculation finished successfully.

-

Verify Minimum Energy Structure : The Freq keyword is critical. Search for "Frequencies" in the output. A true minimum energy structure will have zero imaginary frequencies . If negative frequencies are present, it indicates a saddle point (transition state), and the structure needs to be re-optimized.

Analysis and Interpretation of Results

The output file is a rich source of data. The following analyses provide chemically meaningful and actionable insights.

Optimized Molecular Geometry

The final optimized Cartesian coordinates represent the molecule's most stable 3D structure under the specified conditions. Analysis of key bond lengths, bond angles, and dihedral angles can reveal conformational preferences and potential steric interactions that are crucial for understanding how the molecule might fit into a protein's active site.

| Parameter | Value (Å or °) |

| C2-C3 Bond Length | Value from output |

| C3-C4 Bond Length | Value from output |

| C4-C5 Bond Length | Value from output |

| C2-N1-C5 Angle | Value from output |

(Note: Values to be filled in from the calculation output.)

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals.[16] Their energies and spatial distributions are fundamental indicators of chemical reactivity.

-

HOMO : Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO : Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of molecular stability and electronic excitability.[16][17] A smaller gap suggests the molecule is more reactive and can be more easily excited by light (correlating to UV-Vis absorption).[17][18]

| Orbital | Energy (eV) |

| HOMO | Value from output |

| LUMO | Value from output |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO |

(Note: Values to be filled in from the calculation output.)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[19][20] It is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are the bedrock of drug-receptor binding.[20][21]

-

Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich areas), which are attractive to positive charges (electrophiles). These often correspond to lone pairs on heteroatoms like oxygen and nitrogen.[22]

-

Blue Regions : Indicate positive electrostatic potential (electron-poor areas), which are attractive to negative charges (nucleophiles). These are typically found around hydrogen atoms bonded to electronegative atoms (e.g., the N-H proton).[22]

For this compound, the MEP map would likely show a strong negative potential around the carbonyl oxygen of the ester group, identifying it as a primary hydrogen bond acceptor site. The N-H proton would exhibit a positive potential, marking it as a hydrogen bond donor site.

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex, delocalized molecular orbitals into a chemically intuitive picture of localized bonds, lone pairs, and atomic charges.[23][24] This method provides a quantitative description of the Lewis structure and reveals the underlying electronic interactions that confer stability.

To perform this analysis, add Pop=NBO to the Gaussian input file. Key outputs include:

-

Natural Atomic Charges : Provides a more chemically realistic picture of charge distribution than other methods like Mulliken population analysis.

-

Second-Order Perturbation Theory Analysis : This is the most powerful feature of NBO. It quantifies the stabilization energy (E(2)) associated with "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. For example, it can quantify the delocalization of a lone pair on the pyrrole nitrogen into an adjacent anti-bonding C-C orbital (a π-conjugation effect), providing a direct measure of aromaticity and electron delocalization.

Visualization of Workflows and Relationships

Clear diagrams are essential for communicating complex computational workflows and the interplay between different analyses.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Interrelationship between calculated properties and their chemical interpretation.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory in conjunction with appropriate basis sets and solvent models, researchers can extract a wealth of information regarding the molecule's geometry, electronic structure, and reactivity. The insights gained from analyzing the frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provide a rational basis for understanding structure-activity relationships and guiding the design of novel therapeutic agents derived from this important pyrrole scaffold.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 6. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 7. insilicosci.com [insilicosci.com]

- 8. fiveable.me [fiveable.me]

- 9. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 10. Q-Chem 5.1 Userâs Manual : Chemical Solvent Models [manual.q-chem.com]

- 11. Solvent model - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 14. ritme.com [ritme.com]

- 15. gaussian.com [gaussian.com]

- 16. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 17. ossila.com [ossila.com]

- 18. learn.schrodinger.com [learn.schrodinger.com]

- 19. MEP [cup.uni-muenchen.de]

- 20. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]

- 24. NBO [cup.uni-muenchen.de]

Unlocking the Therapeutic Potential of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various molecular interactions have established it as a "privileged scaffold" in medicinal chemistry.[2][3] From the core of heme and chlorophyll to the framework of blockbuster drugs, the pyrrole nucleus is a versatile starting point for the development of novel therapeutics.[4] This guide focuses on a specific, yet highly promising, class of pyrrole derivatives: those originating from Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. We will explore the potential therapeutic targets of these derivatives and provide a technical framework for their investigation and development.

This document will delve into three primary therapeutic avenues for derivatives of this compound: oncology, with a focus on kinase inhibition; infectious diseases, specifically targeting mycobacterial enzymes; and inflammatory disorders, by exploring the inhibition of key enzymes in the inflammatory cascade. For each area, we will present the scientific rationale, propose synthetic strategies for derivatization, and provide detailed experimental protocols for biological evaluation.

Part 1: Anticancer Applications - Targeting the Kinome

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Several successful kinase inhibitors, such as Sunitinib, feature a pyrrole core, demonstrating the scaffold's suitability for binding to the ATP-binding pocket of these enzymes.[5][6] Derivatives of this compound offer a unique opportunity to explore this target class.

Scientific Rationale

The 3,4-dimethyl substitution pattern on the pyrrole ring can provide a rigid and sterically defined core for presentation of pharmacophoric elements. The ethyl carboxylate at the 2-position and the hydrogen at the 1-position (N-H) serve as key handles for synthetic modification, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. By analogy with known pyrrole-based kinase inhibitors, we hypothesize that derivatives of this scaffold can be designed to target key oncogenic kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5]

Proposed Synthetic Derivatization Strategy

The primary points of diversification for the this compound core will be the N1-position of the pyrrole ring and the C2-carboxylate.

-

N1-Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated with a variety of electrophiles (e.g., alkyl halides, aryl halides via Buchwald-Hartwig amination). This allows for the introduction of side chains that can interact with the solvent-exposed region of the kinase ATP-binding site.

-

Amide Formation at C2: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt). This modification is crucial for establishing key hydrogen bond interactions within the hinge region of the kinase.

Caption: Synthetic workflow for generating a library of kinase inhibitor candidates.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of synthesized this compound derivatives against a panel of cancer-related kinases (e.g., VEGFR2, PDGFRβ).

Materials:

-

Synthesized pyrrole derivatives

-

Recombinant human kinases (e.g., VEGFR2, PDGFRβ)

-

ATP

-

Kinase-specific substrate peptide

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and test compound in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

| Derivative | Modification | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) |

| Parent | This compound | >10,000 | >10,000 |

| 1a | N1-benzyl, C2-amide with piperazine | 500 | 750 |

| 1b | N1-(4-fluorophenyl), C2-amide with morpholine | 250 | 400 |

| 1c | N1-methyl, C2-amide with N,N-dimethylethylenediamine | 150 | 200 |

Part 2: Antimicrobial Applications - Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)

The emergence of drug-resistant tuberculosis necessitates the discovery of novel antibacterial agents with new mechanisms of action.[7] The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new anti-tubercular drugs.[7] Pyrrole-2-carboxamide derivatives have shown promise as MmpL3 inhibitors.[7]

Scientific Rationale

The lipophilic nature of the 3,4-dimethylpyrrole core can facilitate penetration of the complex mycobacterial cell wall. The C2-carboxamide moiety is crucial for establishing specific interactions within the MmpL3 binding pocket. By systematically modifying the substituents on the pyrrole ring and the amide functionality, it is possible to optimize the antimycobacterial activity and drug-like properties of these compounds.

Proposed Synthetic Derivatization Strategy

Building on the core scaffold, derivatization will focus on modifying the C2-amide and introducing substituents at the C5 position.

-

C2-Amide Variation: As with the kinase inhibitors, a diverse range of amines will be used to generate a library of C2-amides.

-

C5-Functionalization: The C5 position can be functionalized via electrophilic aromatic substitution reactions, such as Vilsmeier-Haack formylation followed by further elaboration of the aldehyde. This allows for the introduction of additional groups to probe for further interactions with the MmpL3 target.

Caption: Workflow for the discovery and optimization of MmpL3 inhibitors.

Experimental Protocol: Mycobacterial Growth Inhibition Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against Mycobacterium tuberculosis.

Materials:

-

Synthesized pyrrole derivatives

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

96-well microplates

-

Resazurin dye

-

Plate reader for absorbance or fluorescence measurement

Procedure:

-

Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

Add resazurin dye to each well and incubate for a further 24 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink.

| Derivative | Modification | MIC (µg/mL) |

| Parent | This compound | >128 |

| 2a | C2-amide with adamantylamine | 16 |

| 2b | C2-amide with 4-chlorobenzylamine | 8 |

| 2c | C5-formyl, C2-amide with adamantylamine | 4 |

Part 3: Anti-inflammatory Applications - Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key contributor to a wide range of diseases, and cyclooxygenase (COX) enzymes are central mediators of the inflammatory response.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes are among the most widely used therapeutics. Pyrrole-containing compounds have been identified as potent COX inhibitors.[9]

Scientific Rationale

The planar nature of the pyrrole ring can mimic the arachidonic acid substrate of COX enzymes. The 3,4-dimethyl groups can provide favorable van der Waals interactions within the hydrophobic channel of the COX active site. The C2-carboxylate can be modified to interact with the polar residues at the entrance of the active site. By creating derivatives with appropriate steric and electronic properties, it is possible to achieve potent and selective inhibition of COX-1 and/or COX-2.

Proposed Synthetic Derivatization Strategy

The focus for developing COX inhibitors will be on modifications at the C2-carboxylate and the N1-position.

-

C2-Carboxylate Bioisosteres: In addition to amides, the ethyl ester can be converted to other carboxylic acid bioisosteres, such as tetrazoles or hydroxamic acids, which are known to interact favorably with the active site of metalloenzymes.

-

N1-Aryl Substitution: Introduction of substituted aryl groups at the N1-position can lead to interactions with the secondary pocket of the COX-2 active site, potentially conferring selectivity over COX-1.

Caption: Mechanism of action for pyrrole-based COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the synthesized derivatives against COX-1 and COX-2.

Materials:

-

Synthesized pyrrole derivatives

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid

-

COX assay buffer (e.g., Tris-HCl, EDTA)

-

COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical)

-

96-well plates

-

Plate reader for absorbance measurement

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme and the test compound in the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and measure the amount of prostaglandin produced using the colorimetric assay kit according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

| Derivative | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |

| Parent | This compound | >100 | >100 | - |

| 3a | C2-carboxylic acid, N1-phenyl | 25 | 5 | 5 |

| 3b | C2-tetrazole, N1-(4-sulfamoylphenyl) | 15 | 0.5 | 30 |

| 3c | C2-hydroxamic acid, N1-phenyl | 10 | 2 | 5 |

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. This guide has outlined three potential therapeutic avenues – oncology, infectious diseases, and inflammation – and has provided a technical framework for the synthesis and evaluation of derivatives targeting key proteins in these disease areas. The proposed synthetic strategies offer a clear path to generating diverse chemical matter, and the detailed experimental protocols provide a robust methodology for assessing biological activity.

Future work should focus on expanding the library of derivatives for each therapeutic target, conducting thorough structure-activity relationship (SAR) studies, and optimizing the pharmacokinetic and toxicological properties of the most promising lead compounds. The integration of computational modeling and in vivo efficacy studies will be crucial for advancing these promising pyrrole derivatives towards clinical development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scispace.com [scispace.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application